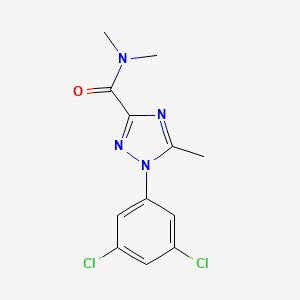

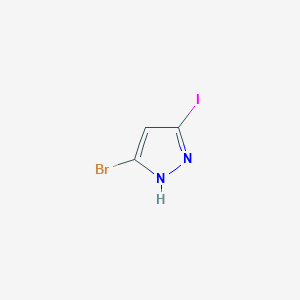

3-Bromo-5-iodopyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-iodopyrazole is a five-membered heterocyclic compound that belongs to the pyrazole family . It is widely used in various fields including medical, industrial, and environmental research . In medical research, 3-Bromo-5-iodopyrazole has been used as a starting material for the synthesis of compounds with enhanced bioactivity and potency .

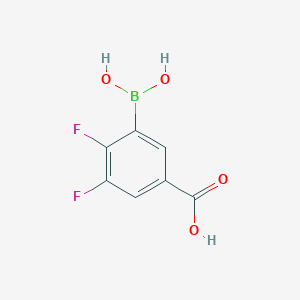

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-iodopyrazole has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Bromo-5-iodopyrazole: serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its halogenated structure allows for cross-coupling reactions, which are pivotal in constructing complex molecular architectures found in pharmaceuticals and agrochemicals . The ability to introduce different functional groups through these reactions expands the chemical space for drug discovery and development.

Medicinal Chemistry: Anticancer Agents

In medicinal chemistry, 3-Bromo-5-iodopyrazole is utilized to create compounds with potential anticancer properties. By engaging in further chemical transformations, researchers can synthesize derivatives that exhibit activity against specific cancer cell lines. The structural motif of pyrazole is common in many pharmacologically active molecules, making it a valuable scaffold in oncological research .

Development of Antimicrobial Agents

The pyrazole ring, a component of 3-Bromo-5-iodopyrazole , is often found in molecules with antimicrobial activity. Research into the modification of this compound can lead to the development of new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance .

Agricultural Chemistry: Pesticides and Herbicides

3-Bromo-5-iodopyrazole: can be transformed into compounds used in agriculture, such as pesticides and herbicides. The structural diversity achievable with pyrazole derivatives allows for the targeting of specific pests or weeds, contributing to more efficient crop protection strategies .

Material Science: Organic Electronics

In the field of material science, 3-Bromo-5-iodopyrazole derivatives are explored for their electronic properties. These compounds can be part of organic semiconductors, which are used in the production of flexible electronics, organic light-emitting diodes (OLEDs), and solar cells .

Environmental Research: Pollutant Degradation

Environmental research has shown interest in pyrazole derivatives for their potential in pollutant degradation3-Bromo-5-iodopyrazole could be a starting point for synthesizing catalysts or absorbents that help in breaking down harmful environmental contaminants .

Safety and Hazards

properties

IUPAC Name |

5-bromo-3-iodo-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrIN2/c4-2-1-3(5)7-6-2/h1H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEKKNLEEVQVAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-iodopyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739727.png)

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2739728.png)

![Benzo[b]thiophen-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2739731.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2739736.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2739737.png)

![(3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2739739.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2739742.png)

![5-chloro-N-[(5-ethylthiophen-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2739744.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2739746.png)